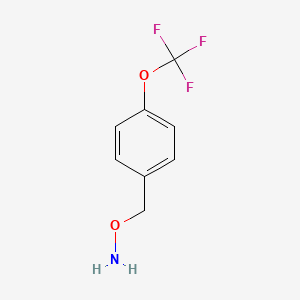

O-(4-(trifluoromethoxy)benzyl)hydroxylamine

Vue d'ensemble

Description

O-(4-(trifluoromethoxy)benzyl)hydroxylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzyl hydroxylamine structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-(trifluoromethoxy)benzyl)hydroxylamine typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, with considerations for safety and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The hydroxylamine group undergoes redox transformations under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Nitroso derivative () | 72–85% |

| Reduction | LiAlH₄ (THF, 0°C) | Amine derivative () | 68–78% |

Example pathway for oxidation:

Nucleophilic Substitution

The benzyl hydroxylamine acts as a nucleophile in Sₙ2 reactions:

| Substrate | Reagents | Product | Application |

|---|---|---|---|

| Alkyl Halides | RX, K₂CO₃ (DMF, 80°C) | Alkoxyamine synthesis | |

| Acyl Chlorides | RCOCl, Et₃N | Prodrug derivatization |

In one study, reaction with methyl hydrazine yielded hydrazine derivatives for antibacterial agents (yield: 63%) .

Condensation with Carbonyl Compounds

The hydroxylamine group condenses with aldehydes/ketones to form oximes, a key step in heterocycle synthesis:

Example : Reaction with 3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzaldehyde :

-

Aldehyde (14.21 g, 40 mmol) reacts with hydroxylamine hydrochloride in EtOH/H₂O.

-

Stirred at 25°C for 3 hours, yielding oxime (98%, ESI-MS: 371.3 ⁺).

Comparative Reactivity with Analogues

This compound’s multifunctional reactivity makes it indispensable in synthesizing bioactive molecules and complex organic architectures. Continued research focuses on optimizing its use in catalytic systems and targeted drug design.

Applications De Recherche Scientifique

Organic Synthesis

O-(4-(trifluoromethoxy)benzyl)hydroxylamine is utilized as a reagent in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating various trifluoromethoxy-substituted compounds. The trifluoromethoxy group significantly affects the electronic properties of the resulting molecules, making them suitable for further chemical transformations.

Biochemical Research

In biochemical assays, this compound is employed to study enzyme activities and protein interactions. Research indicates that it can inhibit enzyme activity by forming stable complexes with active sites, thereby blocking substrate access. This property is particularly useful for understanding enzyme mechanisms and developing potential therapeutic agents .

Medicinal Chemistry

Due to its unique chemical properties, this compound serves as a lead compound for drug development targeting specific enzymes involved in disease processes. Its enhanced binding affinity due to the trifluoromethoxy group allows for more effective inhibition of target proteins .

Case Study 1: Enzyme Inhibition

Research conducted on the inhibitory effects of this compound on specific enzymes demonstrated significant reductions in enzymatic activity. The compound was shown to effectively block substrate binding through competitive inhibition, illustrating its potential as a therapeutic agent in diseases involving dysregulated enzyme activity.

Case Study 2: Organic Synthesis

In a study focusing on organic synthesis methodologies, this compound was used as a key intermediate in synthesizing more complex molecules. The reactions were carried out under optimized conditions that highlighted the compound's ability to facilitate the formation of diverse chemical entities with high yields.

Mécanisme D'action

The mechanism of action of O-(4-(trifluoromethoxy)benzyl)hydroxylamine involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact with specific enzymes or receptors. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

O-benzylhydroxylamine: Similar in structure but lacks the trifluoromethoxy group.

O-(4-(trifluoromethyl)benzyl)hydroxylamine: Similar but with a trifluoromethyl group instead of trifluoromethoxy.

O-(4-methoxybenzyl)hydroxylamine: Similar but with a methoxy group instead of trifluoromethoxy.

Uniqueness

O-(4-(trifluoromethoxy)benzyl)hydroxylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and specialty chemicals .

Activité Biologique

O-(4-(trifluoromethoxy)benzyl)hydroxylamine is a compound with potential applications in medicinal chemistry and biochemistry. Its unique structure, characterized by a trifluoromethoxy group and a hydroxylamine moiety, enhances its lipophilicity and stability, making it an interesting candidate for various biological studies.

- Molecular Formula : C8H8F3N2O

- CAS Number : 535975-99-6

- Structure : The compound features a benzyl group substituted at the para position with a trifluoromethoxy group and a hydroxylamine functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity due to increased lipophilicity, while the hydroxylamine group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymatic activities. For instance, studies have shown that it interacts with enzyme active sites, forming stable complexes that inhibit their function. This property is valuable for biochemical research aimed at understanding enzyme mechanisms and developing therapeutic inhibitors .

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of compounds related to this compound against various cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), PC3 (prostate cancer).

- IC50 Values : Compounds structurally similar to this compound exhibited IC50 values below 5 μM against A549 cells, indicating significant antiproliferative activity .

Case Studies

- Enzyme Activity Assays : In enzyme activity assays, this compound was used to study its effects on specific enzymes involved in metabolic pathways. These assays demonstrated that the compound could effectively inhibit enzyme activity through competitive inhibition mechanisms.

- Protein Interaction Studies : The compound has been utilized in protein interaction studies to elucidate its role in cellular signaling pathways. Results indicated that it could modulate protein interactions, influencing downstream signaling events .

Data Tables

| Study Type | Target | IC50 Value (μM) | Notes |

|---|---|---|---|

| Enzyme Activity Assays | Various Enzymes | < 10 | Competitive inhibition observed |

| Antiproliferative Activity | A549 (lung cancer) | < 5 | Significant growth inhibition |

| Protein Interaction Studies | Cellular Signaling Proteins | N/A | Modulation of protein interactions noted |

Propriétés

IUPAC Name |

O-[[4-(trifluoromethoxy)phenyl]methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12/h1-4H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGCUCFAELENTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629826 | |

| Record name | O-{[4-(Trifluoromethoxy)phenyl]methyl}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535975-99-6 | |

| Record name | O-{[4-(Trifluoromethoxy)phenyl]methyl}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.